molecular formula C7H8ClNO2 B12887960 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone

2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone

Cat. No.: B12887960
M. Wt: 173.60 g/mol
InChI Key: RKJWINKGMHJYBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone is a chemical compound that belongs to the class of oxazole derivatives Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone typically involves the chlorination of 1-(2,5-dimethyloxazol-4-yl)ethanone. This can be achieved using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent decomposition of the product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives with different functional groups.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH₃) or potassium thiolate (KSR) in polar solvents like methanol or ethanol.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted oxazole derivatives.

    Oxidation: Formation of oxazole carboxylic acids or ketones.

    Reduction: Formation of oxazole alcohols or alkanes.

Scientific Research Applications

2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: Used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: Serves as a building block for the construction of more complex molecules in synthetic chemistry.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary based on the structure of the final compound derived from this intermediate.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: Another chlorinated ethanone with different substituents on the aromatic ring.

    2-Chloro-1-(2,5-dimethoxyphenyl)ethanone: Similar structure but with methoxy groups instead of the oxazole ring.

Uniqueness

2-Chloro-1-(2,5-dimethyloxazol-4-yl)ethanone is unique due to the presence of the oxazole ring, which imparts distinct chemical and biological properties. The oxazole ring can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

2-chloro-1-(2,5-dimethyl-1,3-oxazol-4-yl)ethanone

InChI

InChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)9-5(2)11-4/h3H2,1-2H3

InChI Key

RKJWINKGMHJYBM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C)C(=O)CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.